Seroreactivity Comparison of HCV Core Peptides in Anti-HCV Positive Sera
In a study mapping immunodominant regions, the peptide covering residues 51-68 (which encompasses the 59-68 sequence) was recognized by 34 of 48 (68%) anti-HCV positive serum samples [1]. This seroreactivity rate is distinct from other immunodominant core regions. For comparison, peptides covering residues 1-18 and 11-28 were recognized by 80% (40/50) and 84% (42/50) of sera, respectively, while a combination of peptides covering 1-18 and 11-28 reacted with 92% of samples [1].
| Evidence Dimension | Seroreactivity Rate in Anti-HCV Positive Patient Sera |
|---|---|
| Target Compound Data | 68% (34/48 samples) for the 51-68 region peptide [1] |
| Comparator Or Baseline | Peptide 1-18: 80% (40/50); Peptide 11-28: 84% (42/50); Peptide 21-38: 72% (36/50); Peptide 101-118: 72% (36/48) [1] |
| Quantified Difference | Reactivity is 12-16 percentage points lower than the most immunodominant N-terminal peptides, but comparable to other central and C-terminal core peptides. |
| Conditions | ELISA using synthetic 18-mer peptides with 8-amino-acid overlap, tested against 50 anti-HCV positive human serum samples. |
Why This Matters
This data defines the specific immunogenicity of the 59-68 region, allowing researchers to select it for assays that require a defined, intermediate-level serological response, distinct from the hyper-reactive N-terminus.
- [1] Sällberg, M., Rudén, U., Wahren, B., & Magnius, L. O. (1992). Immunodominant regions within the hepatitis C virus core and putative matrix proteins. Journal of Clinical Microbiology, 30(8), 1989-1994. View Source
